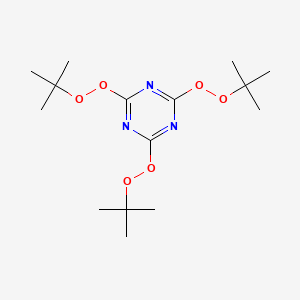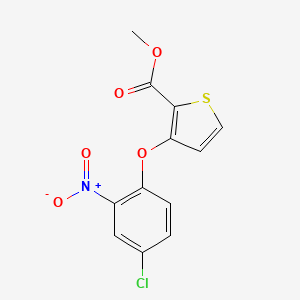
6-(2,6-Dichlorophenoxy)pyridin-3-amine
Übersicht
Beschreibung
“6-(2,6-Dichlorophenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H8Cl2N2O . It has a molecular weight of 255.1 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an amine group and a dichlorophenoxy group . The dichlorophenoxy group contains a phenyl ring with two chlorine atoms attached, which may influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 255.1 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
Transition Metal-Free Amination of Aryl Halides The transition metal-free synthesis of various N-arylated amines from aryl halides presents a clean, fast, and high-yielding method. The process highlights the selective synthesis of 6-halopyridin-2-amines and asymmetric pyridine-2,6-diamines from 2,6-dibromopyridine and 2,6-dichloropyridine, offering nearly quantitative yields without the need for intermediate purification, streamlining the 'one-pot' synthesis process for pyridine-2,6-diamines (Bolliger & Frech, 2009).
Ring Transformations in Reactions with Nucleophiles Reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia demonstrated not only aminations but also unusual reactions involving meta-rearrangement and ring transformations, such as the conversion of 2,6-dibromopyridine into 4-amino-2-methylpyrimidine. These reactions and their mechanisms offer insights into the complex behavior and potential transformations of compounds like 6-(2,6-Dichlorophenoxy)pyridin-3-amine (Hertog et al., 2010).
Biological and Chemical Applications
Biological Activity and DFT Studies of Novel Compounds A novel protocol for synthesizing oxocine derivatives showcased the potential biological activities for treating conditions like cancer, influenza A, and microbial infections. Furthermore, DFT studies of these derivatives indicated their suitability for applications in dye-sensitized solar cells (DSSCs), suggesting a multifunctional role for compounds related to this compound (Abozeid et al., 2019).
Organometallic Complexes of Aminopyridines The study of organometallic compounds of various amino derivatives of pyridine highlighted the formation of aminocarbene structures around the central atom, with features like cyclometalation, borylation, silylation of substituents, and protonation of amino groups. This research presents a detailed look at the coordination and potential applications of pyridine derivatives in various chemical reactions and products (Sadimenko, 2011).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
6-(2,6-dichlorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)11(8)16-10-5-4-7(14)6-15-10/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFZWPRJYWBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=NC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383975 | |
| Record name | 6-(2,6-dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
218457-65-9 | |
| Record name | 6-(2,6-dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B1621402.png)





